![molecular formula C11H8BrN5 B2932999 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 896135-73-2](/img/structure/B2932999.png)
1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been synthesized and evaluated for its anticancer activity against various human tumor cell lines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The synthesized compounds were evaluated for their anticancer activity against various human tumor cell lines .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine” can be represented by the formula C5H5N5 . The molecular weight of this compound is 135.1267 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine” have been studied . The synthesized compounds were evaluated for their anticancer activity against various human tumor cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine” are determined by its molecular structure . The molecular weight of this compound is 135.1267 .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidines have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted their effectiveness against Staphylococcus aureus and Escherichia coli .
Anti-Inflammatory Properties
Some derivatives of pyrazolo[3,4-d]pyrimidines have shown promising anti-inflammatory effects with minimal ulcerogenic side effects, comparable to indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) .
Anticancer Potential
Compounds within this class have been subjected to in vitro anticancer screening, indicating potential applications in cancer research and therapy .
Synthetic Methods Development
Research has been conducted on developing synthetic strategies and approaches for pyrazolo[3,4-d]pyrimidine derivatives, which is crucial for facilitating their application in various fields .
Biomedical Applications
Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described with numerous biomedical applications, suggesting a wide scope for related compounds like 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine .
Neurotoxicity Studies
Newly synthesized derivatives have been used to investigate neurotoxic potentials, which could be relevant for neurological research and understanding brain functions .
MDPI - Antibacterial Evaluation MDPI - Anti-Inflammatory Springer - Anticancer Screening Springer - Synthesis Methods MDPI - Biomedical Applications Springer - Neurotoxicity Study
Mecanismo De Acción
Target of Action
The primary targets of 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, and its overexpression or mutation is often associated with various types of cancers .
Mode of Action
1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by acting as a bioisostere of adenine , retaining the main interactions of ATP at the kinase domain . This allows the compound to inhibit the kinase activity of CDK2 and EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of CDK2 and EGFR by 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine affects multiple biochemical pathways. The most notable is the cell cycle regulation pathway , where CDK2 inhibition leads to cell cycle arrest . Additionally, the inhibition of EGFR disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways , which are involved in cell proliferation, survival, and angiogenesis .
Result of Action
The molecular and cellular effects of 1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine’s action include the induction of cell cycle arrest and the inhibition of cell proliferation and survival . These effects are primarily due to the inhibition of CDK2 and EGFR, leading to disruptions in the cell cycle and multiple signaling pathways .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN5/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAKGGKOJTCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=NC=NC(=C3C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
896135-73-2 |
Source
|
Record name | 1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.